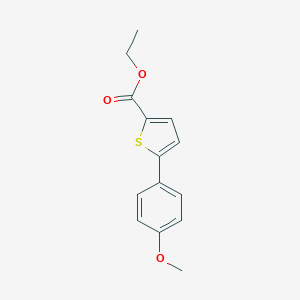

Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3S/c1-3-17-14(15)13-9-8-12(18-13)10-4-6-11(16-2)7-5-10/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXBXDQIEMWBMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376966 | |

| Record name | Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13858-71-4 | |

| Record name | Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate, a key building block in organic synthesis and medicinal chemistry. The document details the prevalent palladium-catalyzed cross-coupling methodologies, offering specific experimental protocols and comparative data to aid in the selection and execution of the most suitable synthetic strategy.

Introduction

This compound is a substituted thiophene derivative with significant potential in the development of novel pharmaceuticals and functional materials. Its structural motif, featuring a thiophene core linking an electron-donating methoxy-substituted aryl group and an electron-withdrawing ethyl ester, makes it a valuable intermediate for creating a diverse range of more complex molecules. This guide focuses on the most efficient and widely employed method for its synthesis: the Suzuki-Miyaura cross-coupling reaction.

Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of synthesizing this compound, this reaction involves the palladium-catalyzed coupling of Ethyl 5-bromothiophene-2-carboxylate with 4-methoxyphenylboronic acid. This method is favored due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the starting materials.[1]

The general scheme for this reaction is as follows:

References

An In-depth Technical Guide to Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate. This compound is a notable thiophene derivative recognized for its applications as a versatile building block in organic synthesis and its potential in materials science and pharmaceutical development.[1][2]

Core Physicochemical Properties

This compound is a compound featuring a thiophene ring structure, which is known to enhance electronic properties.[1] This makes it a valuable component in the development of organic semiconductors and photovoltaic devices.[1][3] Its functional groups also allow for further modifications, enabling the creation of new derivatives with tailored characteristics.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 13858-71-4 | [1] |

| Molecular Formula | C₁₄H₁₄O₃S | [1] |

| Molecular Weight | 262.33 g/mol | [1] |

| Physical Form | Solid | |

| Storage Conditions | Store at 0-8°C | [1] |

| Solubility | Favorable solubility in organic solvents | [1][3] |

Spectroscopic and Analytical Data

Characterization of this compound and similar thiophene derivatives is typically achieved through a combination of spectroscopic methods. While specific spectra for this exact compound are not publicly available, the expected spectral characteristics can be inferred from related structures.

Table 2: Expected Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), methoxy group (singlet), aromatic protons on the phenyl and thiophene rings. |

| ¹³C NMR | Carbon signals for the ester carbonyl, aromatic carbons, methoxy carbon, and ethyl group carbons. |

| FT-IR (cm⁻¹) | Stretching vibrations for C=O (ester), C-O, C-S, and aromatic C-H and C=C bonds. Thiophene ring vibrations are also expected.[4] |

| Mass Spectrometry (MS) | A molecular ion peak (M+) corresponding to the molecular weight of 262.33. |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of thiophene carboxylate derivatives, based on established methodologies for similar compounds.

Synthesis Protocol

A common method for the synthesis of similar thiophene derivatives involves a multi-step reaction sequence. For instance, the synthesis of related tetrahydropyrimidine-5-carboxylates can be achieved via the Biginelli reaction, which is a one-pot condensation of an aldehyde, a β-ketoester, and urea under acidic conditions.[5]

A generalized procedure for a related synthesis is as follows:

-

A mixture of an appropriate benzaldehyde (e.g., 2,4-dimethoxybenzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), urea, and an acid catalyst (e.g., PTSA) in a solvent like ethanol is refluxed.[5]

-

The reaction progress is monitored using Thin Layer Chromatography (TLC).[6]

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by adding water.[5]

-

The crude product is filtered, dried, and purified using column chromatography on silica gel.[5][7]

Characterization Protocols

Standard analytical techniques are employed to confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as the internal standard.[6][8]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : IR spectra are recorded using a KBr pellet method or as a thin film.[4][7] This helps in identifying the key functional groups present in the molecule.

-

Mass Spectrometry (MS) : Mass spectral analysis is performed to determine the molecular weight and fragmentation pattern of the compound.[6][8] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[7]

-

Melting Point Determination : The melting point is measured using a standard melting point apparatus to assess the purity of the compound.[6]

Potential Applications and Biological Relevance

This compound serves as a key intermediate in the synthesis of more complex molecules for various applications.[1]

-

Materials Science : Its thiophene core imparts valuable electronic properties, making it a candidate for the development of organic light-emitting diodes (OLEDs) and other organic electronic materials.[1][2]

-

Pharmaceutical Development : Thiophene derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9][10] This compound's structure makes it a valuable scaffold for exploring new drug candidates, particularly in oncology and inflammatory diseases.[1][2] For example, some thiophene derivatives have shown potent cytotoxicity against various cancer cell lines.[10]

Visualized Workflow: Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a thiophene carboxylate derivative.

Caption: General workflow for synthesis and characterization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 3. chemimpex.com [chemimpex.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. uomphysics.net [uomphysics.net]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate is a heterocyclic organic compound featuring a central thiophene ring. This molecule is of significant interest in various scientific fields due to its unique electronic properties and its utility as a versatile building block in the synthesis of more complex molecules.[1] Its structure, characterized by the presence of a 4-methoxyphenyl group and an ethyl carboxylate group on the thiophene core, makes it a valuable intermediate in the development of novel materials and potential therapeutic agents. The compound is noted for its stability and solubility under various conditions, enhancing its applicability in both materials science and pharmaceutical research.[1]

Chemical Structure and Properties

The chemical identity and fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 13858-71-4 | [1] |

| Molecular Formula | C₁₄H₁₄O₃S | [1] |

| Molecular Weight | 262.33 g/mol | [1] |

| IUPAC Name | This compound | |

| Canonical SMILES | CCOC(=O)c1cc(sc1)c1ccc(OC)cc1 | |

| Appearance | Not specified in search results | |

| Melting Point | Not specified in search results | |

| Solubility | Favorable solubility under various conditions | [1] |

| Storage Conditions | 0-8°C | [1] |

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Structure of this compound.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general synthetic approach can be inferred from the synthesis of similar thiophene derivatives. A common method for constructing such 2,5-disubstituted thiophenes is through cross-coupling reactions.

A plausible synthetic workflow is outlined below. This generalized scheme is for illustrative purposes and would require optimization for specific yields and purity.

Caption: Generalized Synthetic Workflow.

General Experimental Protocol (Hypothetical)

-

Reaction Setup: To a reaction vessel, add Ethyl 5-bromothiophene-2-carboxylate, 4-methoxyphenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable base (e.g., K₂CO₃ or Na₂CO₃).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent such as toluene or dioxane and water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110°C for several hours.

-

Work-up: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Purification: The crude product is purified, commonly by column chromatography on silica gel, to yield the final product.

Applications in Research and Development

This compound serves as a key intermediate in several areas of scientific research, primarily in materials science and pharmaceutical development.

Materials Science

The unique electronic properties conferred by the thiophene ring make this compound a valuable component in the development of organic electronic materials.[1] Its structure is particularly suited for applications in:

-

Organic Light-Emitting Diodes (OLEDs): The compound can be used in the formulation of materials for OLEDs, where it can contribute to the efficiency and flexibility of these devices.[1]

-

Organic Photovoltaics (OPVs): Its properties are also relevant for research aimed at improving the efficiency of solar cells.[1]

Caption: Applications in Materials Science.

Pharmaceutical Development

In the realm of drug discovery, the thiophene scaffold is a well-recognized pharmacophore. This compound's unique structure allows for its use as a building block in the synthesis of novel drug candidates.[1] While specific biological activities for this exact compound are not detailed in the provided search results, its structural motifs are found in molecules investigated for:

-

Anticancer Activity: Thiophene derivatives have been explored for their potential in treating various cancers.

-

Anti-inflammatory Diseases: The thiophene core is also present in compounds with anti-inflammatory properties.[1]

The functional groups on the molecule allow for further chemical modifications, enabling the creation of a library of derivatives for screening and optimization of biological activity.[1]

Conclusion

This compound is a compound with considerable potential in both materials science and medicinal chemistry. Its well-defined structure and versatile reactivity make it a valuable tool for researchers. Further detailed studies on its synthesis, characterization, and biological evaluation are warranted to fully explore its potential applications.

References

Spectroscopic and Structural Elucidation of Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data and analytical methodologies for the characterization of Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development and materials science. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for these analyses.

Data Presentation

The following tables summarize the anticipated spectral data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6-7.8 | d | 1H | Thiophene-H3 |

| ~7.1-7.3 | d | 1H | Thiophene-H4 |

| ~7.5-7.7 | d | 2H | Ar-H (ortho to OCH₃) |

| ~6.9-7.1 | d | 2H | Ar-H (meta to OCH₃) |

| ~4.3-4.5 | q | 2H | -OCH₂CH₃ |

| ~3.8-3.9 | s | 3H | -OCH₃ |

| ~1.3-1.5 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~162-164 | C=O (Ester) |

| ~159-161 | Ar-C (para to thiophene) |

| ~145-148 | Thiophene-C5 |

| ~135-138 | Thiophene-C2 |

| ~127-130 | Ar-CH (ortho to OCH₃) |

| ~125-127 | Thiophene-C3 or C4 |

| ~123-125 | Ar-C (ipso) |

| ~114-116 | Ar-CH (meta to OCH₃) |

| ~60-62 | -OCH₂CH₃ |

| ~55-57 | -OCH₃ |

| ~14-16 | -OCH₂CH₃ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Medium | Aliphatic C-H Stretch |

| ~1715-1730 | Strong | C=O Stretch (Ester) |

| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| ~1170 | Strong | C-O Stretch (Ester) |

| ~1030 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |

| ~830 | Strong | para-disubstituted benzene C-H bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 262 | Molecular Ion [M]⁺ |

| 217 | [M - OCH₂CH₃]⁺ |

| 189 | [M - COOCH₂CH₃]⁺ |

| 173 | [M - C₆H₄OCH₃]⁺ |

| 135 | [C₆H₄OCH₃-C≡S]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance or Jeol ECZ, operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source. Common techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Instrumentation: Employ a mass spectrometer capable of high resolution and accuracy, such as a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition:

-

EI-MS: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

ESI-MS: The sample solution is sprayed through a charged capillary, creating charged droplets. As the solvent evaporates, the analyte molecules become charged ions. This is a softer ionization technique that often results in a prominent molecular ion peak.

-

Acquire the mass spectrum over a suitable m/z range to detect the molecular ion and key fragment ions.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

References

The Diverse Biological Activities of Thiophene-2-Carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring is a prominent scaffold in medicinal chemistry, and its derivatives, particularly thiophene-2-carboxylates, have demonstrated a remarkable breadth of biological activities.[1][2] These compounds have garnered significant interest for their potential as therapeutic agents in various disease areas, including oncology, infectious diseases, and inflammatory disorders.[3][4][5] This technical guide provides an in-depth overview of the core biological activities of thiophene-2-carboxylate derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Anticancer Activity

Thiophene-2-carboxylate derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[6][7] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key signaling pathways crucial for tumor growth and vascularization, and cell cycle arrest.[8][9]

Quantitative Anticancer Data

The cytotoxic and antiproliferative activities of various thiophene-2-carboxylate and related carboxamide derivatives are summarized below. The IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene Carboxamide Derivatives | Hep3B (Hepatocellular Carcinoma) | 5.46 - 12.58 | [7] |

| Thiophene Carboxamide (Compound 5) | HepG-2 (Hepatocellular Carcinoma) | ~2.3-fold higher cytotoxicity than Sorafenib | [9] |

| Thiophene Carboxamide (Compound 21) | HepG-2 (Hepatocellular Carcinoma) | ~1.7-fold higher cytotoxicity than Sorafenib | [9] |

| Thiophene Carboxamides | Breast, Liver, Leukemia Cell Lines | - | [6] |

| 2-bromo-5-(2-methylphenyl)thiophene | HepG2, Caco-2 | Low micromolar range | [6] |

| Oxime-functionalized Thiophene | MCF-7 (Breast Cancer) | 0.28 | [6] |

| Thiophene Carboxamide (MB-D2) | A375 (Melanoma) | 11.74% viability at 100 µM | [6] |

| Thiophene Carboxamide (MB-D2) | HT-29 (Colon Cancer) | 30.6% viability at 100 µM | [6] |

| Thiophene Carboxamide (MB-D2) | MCF-7 (Breast Cancer) | 38.93% viability at 100 µM | [6] |

Key Signaling Pathways in Anticancer Activity

VEGFR-2 Signaling Pathway: Several thiophene-2-carboxamide derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors require to grow.[9] Inhibition of VEGFR-2 signaling can thus suppress tumor growth and metastasis.

Caspase Activation Pathway: The induction of apoptosis, or programmed cell death, is a key mechanism of many anticancer drugs. Thiophene derivatives have been shown to induce apoptosis through the activation of caspases, which are proteases that execute the apoptotic process.[6]

Antimicrobial Activity

Thiophene-2-carboxylate derivatives have demonstrated significant activity against a variety of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[10][11][12] This positions them as potential leads for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.

Quantitative Antimicrobial Data

The antimicrobial efficacy of various thiophene-2-carboxylate derivatives is presented below as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2-Thiophene Carboxylic Acid Thioureides | Gram-negative clinical strains | 31.25 - 250 | [10] |

| 2-Thiophene Carboxylic Acid Thioureides | Candida albicans, Aspergillus niger | 31.25 - 62.5 | [10] |

| 2-Thiophene Carboxylic Acid Thioureides | Bacillus subtilis | 7.8 - 125 | [10] |

| 2-Thiophene Carboxylic Acid Thioureides | Multi-drug resistant Staphylococcus aureus | 125 - 500 | [10] |

| Spiro–indoline–oxadiazole Derivative | Clostridium difficile | 2 - 4 | [11] |

| 3-Amino Thiophene-2-carboxamides | Staphylococcus aureus, Bacillus subtilis | 40.0 - 86.9 (% activity index) | [12] |

| 3-Hydroxy Thiophene-2-carboxamides | Staphylococcus aureus, Bacillus subtilis | 20.0 - 78.3 (% activity index) | [12] |

| 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate | XDR Salmonella Typhi | 3.125 | [13] |

Anti-inflammatory Activity

Chronic inflammatory diseases pose a significant global health burden, and there is a continuous need for novel anti-inflammatory agents with improved efficacy and safety profiles. Thiophene-2-carboxylate derivatives have shown promise in this area, with several compounds demonstrating potent anti-inflammatory effects in preclinical models.[4][14][15] Their mechanisms often involve the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[4][15]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of ethyl 3-amino-4-cyano-5-(substituted)thiophene-2-carboxylates was evaluated using the carrageenan-induced rat paw edema model.

| Compound | Maximum Inhibitory Activity (%) | Standard | Reference |

| Ethyl 3-amino-4-cyano-5-(substituted)thiophene-2-carboxylate (Compound 1c) | Showed maximum inhibitory activity | Ibuprofen | [14] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of the biological activities of thiophene-2-carboxylate derivatives.

General Workflow for Synthesis and Evaluation

The overall process for identifying and characterizing the biological activity of novel thiophene-2-carboxylate derivatives typically follows a structured workflow.

MTT Assay for Anticancer Activity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[16][17][18][19][20]

Materials:

-

Thiophene-2-carboxylate derivative stock solution (in DMSO)

-

Cancer cell lines (e.g., HepG2, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiophene-2-carboxylate derivative in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to determine the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.[21][22][23]

Materials:

-

Thiophene-2-carboxylate derivative solution

-

Bacterial or fungal strains

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Micropipette

-

Incubator

Procedure:

-

Media Preparation: Prepare and sterilize MHA according to the manufacturer's instructions and pour it into sterile petri dishes.

-

Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Evenly spread the microbial inoculum over the surface of the MHA plates using a sterile swab.

-

Well Creation: Aseptically punch wells of 6-8 mm in diameter into the agar.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the thiophene-2-carboxylate derivative solution into each well.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Carrageenan-Induced Rat Paw Edema for Anti-inflammatory Activity

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.[6][8][14][24][25][26]

Materials:

-

Thiophene-2-carboxylate derivative

-

Carrageenan (1% suspension in saline)

-

Wistar albino rats

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week prior to the experiment.

-

Grouping: Divide the animals into groups: control, standard, and test groups (different doses of the thiophene derivative).

-

Compound Administration: Administer the thiophene derivative or standard drug (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion

Thiophene-2-carboxylate derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory models warrants further investigation and development. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the advancement of these compounds towards potential clinical applications. The continued exploration of structure-activity relationships and mechanisms of action will be crucial in optimizing the therapeutic potential of this important chemical scaffold.

References

- 1. youtube.com [youtube.com]

- 2. journalwjarr.com [journalwjarr.com]

- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, biological evaluation and molecular docking studies of thiophene derivatives | CoLab [colab.ws]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchhub.com [researchhub.com]

- 18. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. atcc.org [atcc.org]

- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. hereditybio.in [hereditybio.in]

- 24. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 25. researchgate.net [researchgate.net]

- 26. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

Potential Research Applications of Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate is a versatile heterocyclic compound belonging to the thiophene class of molecules. The thiophene ring is a recognized "privileged pharmacophore" in medicinal chemistry, indicating its recurring presence in successful drug candidates.[1] This technical guide provides an in-depth overview of the potential research applications of this compound, focusing on its utility as a scaffold in drug discovery, particularly in the fields of oncology and anti-inflammatory research, as well as its applications in materials science. This document summarizes available data on related compounds, provides generalized experimental protocols, and illustrates potential mechanisms of action and synthetic pathways.

Introduction: The Thiophene Scaffold in Research

Thiophene and its derivatives have garnered significant interest in both medicinal chemistry and materials science due to their unique electronic and structural properties.[1][2] The sulfur atom in the five-membered aromatic ring imparts specific physicochemical characteristics that make it a valuable bioisostere for the benzene ring, often leading to improved pharmacokinetic profiles and enhanced biological activity.[3] Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5]

This compound, with its aryl-substituted thiophene core and reactive ester group, serves as a key building block for the synthesis of more complex molecules.[6][7] Its structural features suggest potential for interaction with various biological targets, making it a compound of interest for further investigation.

Synthetic Pathways

Generalized Suzuki Coupling Protocol for Synthesis

This protocol describes a generalized method for the synthesis of 5-aryl-thiophene-2-carboxylates.

Materials:

-

Ethyl 5-bromothiophene-2-carboxylate

-

4-Methoxyphenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent (e.g., Toluene, 1,4-Dioxane, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dried round-bottom flask, add Ethyl 5-bromothiophene-2-carboxylate (1 equivalent), 4-methoxyphenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Add the palladium catalyst (0.01-0.05 equivalents).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Generalized Suzuki coupling pathway for synthesis.

Potential Research Applications in Drug Discovery

The structural motif of this compound suggests its potential as a scaffold for developing novel therapeutic agents. The following sections explore its potential in anticancer and anti-inflammatory research, based on data from structurally related compounds.

Anticancer Activity

Thiophene derivatives have shown significant promise as anticancer agents, acting through various mechanisms such as kinase inhibition, induction of apoptosis, and cell cycle arrest.[4][8][9] While no specific data exists for this compound, the IC₅₀ values of several related thiophene-based compounds against various cancer cell lines are presented in Table 1 for illustrative purposes.

Table 1: Anticancer Activity of Representative Thiophene Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thiophene Carboxamide Derivatives | MCF-7 | 0.28 | [4] |

| 5-(Thiophen-2-yl)isoxazole Derivative | MCF-7 | 1.91 | [9] |

| Thienopyrimidine Derivative | MDA-MB-231 | 0.16 | [8] |

| Thiophene-based Chalcone | A549 | <10 | [5] |

3.1.1. Potential Mechanisms of Anticancer Action

Based on studies of similar compounds, potential anticancer mechanisms could involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. A hypothetical signaling pathway is depicted below.

Hypothetical anticancer mechanisms of action.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Thiophene derivatives have been investigated for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[10][11] Table 2 summarizes the in vitro anti-inflammatory activity of representative thiophene-based compounds.

Table 2: In Vitro Anti-inflammatory Activity of Representative Thiophene Derivatives

| Compound Class | Target | IC₅₀ (µg/mL) | Reference |

| Pivalate-based Michael Product | COX-1 | 314 | [12] |

| Pivalate-based Michael Product | COX-2 | 130 | [12] |

| Pivalate-based Michael Product | 5-LOX | 105 | [12] |

| Lom-Am-Ma-Pruek Remedy Extract | NO Production | 24.90 | [13] |

| Lom-Am-Ma-Pruek Remedy Extract | PGE₂ Production | 4.77 | [13] |

| Lom-Am-Ma-Pruek Remedy Extract | TNF-α Production | 35.01 | [13] |

3.2.1. Potential Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of thiophene derivatives could be mediated by the inhibition of pro-inflammatory enzymes and cytokines. A simplified schematic of this pathway is presented below.

Potential anti-inflammatory mechanism of action.

Applications in Materials Science

This compound is also a valuable compound in materials science, particularly for the development of organic electronic materials.[2][6] The thiophene ring's electron-rich nature contributes to favorable electronic properties, making it a suitable building block for:

-

Organic Semiconductors: For use in organic field-effect transistors (OFETs).

-

Organic Light-Emitting Diodes (OLEDs): As a component of the emissive layer or charge-transport layers.

-

Organic Photovoltaics (OPVs): As a constituent of the donor or acceptor material in the active layer of solar cells.

The methoxyphenyl group can enhance solubility and influence the molecular packing in the solid state, which is crucial for device performance. Further research into the synthesis of polymers and small molecules derived from this compound could lead to new materials with tailored optoelectronic properties.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential biological activities of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Workflow for the in vitro cytotoxicity (MTT) assay.

In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe

-

This compound

-

Reference inhibitor (e.g., Indomethacin for COX-1, Celecoxib for COX-2)

-

Assay buffer

-

96-well plate

-

Microplate reader

Procedure:

-

In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound or reference inhibitor.

-

Incubate for a short period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a defined time (e.g., 10 minutes).

-

Stop the reaction and measure the product formation using a colorimetric or fluorometric probe.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion

This compound is a promising scaffold with significant potential in both drug discovery and materials science. Its structural features, combined with the proven versatility of the thiophene core, make it an attractive starting point for the synthesis of novel compounds with potential anticancer and anti-inflammatory activities. Further research is warranted to synthesize and evaluate derivatives of this compound to fully elucidate their therapeutic and technological potential. The experimental protocols and potential mechanisms of action outlined in this guide provide a framework for future investigations into this versatile molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 3. mdpi.com [mdpi.com]

- 4. uomphysics.net [uomphysics.net]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. elar.urfu.ru [elar.urfu.ru]

- 8. researchgate.net [researchgate.net]

- 9. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Exploration of the Electronic Landscape of Methoxyphenyl Thiophenes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyphenyl thiophenes represent a significant class of organic heterocyclic compounds, garnering substantial interest across materials science and medicinal chemistry. The unique interplay between the electron-rich thiophene ring and the methoxy-substituted phenyl moiety gives rise to a tunable electronic structure. This makes them promising candidates for organic electronics, including field-effect transistors, light-emitting diodes, and solar cells.[1] Furthermore, their structural motifs are prevalent in pharmacologically active molecules. A thorough understanding of their electronic properties at a molecular level is paramount for the rational design of novel materials and therapeutics.

This technical guide provides a comprehensive overview of the theoretical studies on the electronic properties of methoxyphenyl thiophenes. It consolidates key quantitative data from computational chemistry, details the underlying theoretical methodologies, and visualizes the logical workflows involved in these in-silico investigations.

Core Theoretical Concepts: Frontier Molecular Orbitals

The electronic properties of molecules are primarily governed by their frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy corresponds to its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that influences the molecule's chemical reactivity, stability, and optical properties.[2] A smaller HOMO-LUMO gap generally implies higher reactivity and is associated with a bathochromic (red) shift in the absorption spectra.

Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for accurately predicting the energies and spatial distributions of these FMOs, offering profound insights into the electronic behavior of methoxyphenyl thiophenes.

Computational Methodologies

The theoretical investigation of methoxyphenyl thiophenes predominantly relies on Density Functional Theory (DFT). This computational quantum mechanical modeling method is employed to investigate the electronic structure (or electron density) of many-body systems, such as atoms and molecules.

Key Experimental Protocols

The following protocols are representative of the computational methods frequently cited in the literature for the study of methoxyphenyl thiophene derivatives:

1. Geometry Optimization and Electronic Structure Calculations:

-

Software: Gaussian 09W or Gaussian 16 program packages are commonly used for these calculations.[1][3]

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used functionals for studying organic molecules, providing a good balance between accuracy and computational cost.[1][3]

-

Basis Set: The 6-311++G(d,p) or 6-311G* basis sets are frequently employed.[1][3] The inclusion of diffuse functions (++) and polarization functions (d,p) is crucial for accurately describing the electron distribution, especially in systems with heteroatoms.

-

Dispersion Correction: For more accurate results, Grimme's GD3BJ dispersion correction can be included to account for van der Waals interactions.[3]

-

Solvation Model: To simulate the effect of a solvent, the SMD (Solvation Model based on Density) universal solvation model can be incorporated into the calculations.[3]

-

Visualization: Molecular orbital visualizations are often generated using software like Avogadro or GaussView.[1][3]

2. Calculation of Electronic Properties:

-

From the optimized geometry, the energies of the HOMO and LUMO are calculated.

-

The HOMO-LUMO energy gap (ΔE) is determined by the difference: ΔE = ELUMO - EHOMO.

-

Other electronic properties such as ionization potential, electron affinity, chemical potential, hardness, and softness can also be derived from the HOMO and LUMO energies.[1]

3. Simulation of UV-Vis Spectra:

-

Time-Dependent Density Functional Theory (TD-DFT) is used to simulate the electronic absorption spectra (UV-Vis spectra) of the molecules.[2] This method provides information about the excitation energies and oscillator strengths of electronic transitions.

Quantitative Data Summary

The electronic properties of methoxyphenyl thiophenes are highly sensitive to the position and number of methoxy groups, as well as the overall molecular architecture. The following table summarizes key quantitative data from theoretical studies on representative methoxyphenyl thiophene derivatives.

| Compound Name | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 2-Methoxythiophene | DFT/B3LYP/6-311++G(d,p) | - | - | - | [1] |

| 5,5′′-bis(4′-methoxy-[1,1′-biphenyl]-4-yl)-2,2′:5′,2′′-terthiophene (BP3T-OMe) | PESA (experimental) | -5.31 | -3.09 | 2.22 | |

| Thiophene sulfonamide with para-methoxy substitution | B3LYP/6-311G(d,p)/SMD(1,4-dioxane) | - | - | 3.44 (lowest in series) | [2] |

Note: Direct comparison of absolute HOMO/LUMO values should be done with caution as they can vary with the computational method. The energy gap is often a more consistent metric for comparison across different studies.

Visualizations

Workflow for Theoretical Electronic Property Calculation

The following diagram illustrates the typical workflow for the theoretical calculation of the electronic properties of methoxyphenyl thiophenes using DFT.

Caption: A flowchart illustrating the typical computational workflow for determining the electronic properties of methoxyphenyl thiophenes using DFT.

Conclusion

Theoretical studies, predominantly leveraging Density Functional Theory, provide invaluable insights into the electronic properties of methoxyphenyl thiophenes. These computational approaches allow for the systematic investigation of structure-property relationships, guiding the design of new molecules with tailored electronic characteristics for applications in both materials science and drug discovery. The ability to accurately predict HOMO and LUMO energy levels, the HOMO-LUMO gap, and other electronic parameters enables a more efficient and targeted approach to the development of novel functional organic materials and therapeutic agents. The continued synergy between theoretical calculations and experimental validation will undoubtedly accelerate advancements in these fields.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This protocol details the synthesis of Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate, a key intermediate in organic synthesis and materials science.[4] The methodology involves the palladium-catalyzed coupling of ethyl 5-bromothiophene-2-carboxylate with 4-methoxyphenylboronic acid. This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of its starting materials.[1]

Reaction Scheme

The synthesis of this compound proceeds via the Suzuki coupling reaction as depicted below:

Data Presentation

The following table summarizes typical reaction parameters for the Suzuki coupling synthesis of this compound. These parameters are based on established protocols for similar thiophene derivatives and may require optimization for specific laboratory conditions.[1][5][6][7]

| Parameter | Value | Notes |

| Reactants | ||

| Ethyl 5-bromothiophene-2-carboxylate | 1.0 equivalent | |

| 4-methoxyphenylboronic acid | 1.1 - 1.5 equivalents | An excess of the boronic acid is often used to ensure complete consumption of the aryl halide. |

| Catalyst | ||

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1 - 5 mol% | Other palladium catalysts such as Pd(OAc)₂ with appropriate ligands can also be used.[8] |

| Base | ||

| Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) | 2 - 3 equivalents | The choice of base can influence reaction yield and rate.[9] |

| Solvent | ||

| 1,4-Dioxane/Water or Toluene/Ethanol/Water | 4:1 to 6:1 (v/v) | A biphasic solvent system is common for Suzuki reactions.[5][6] |

| Reaction Conditions | ||

| Temperature | 80 - 100 °C | The optimal temperature may vary depending on the specific substrates and catalyst used.[2] |

| Reaction Time | 12 - 24 hours | Reaction progress should be monitored by TLC or GC-MS.[5] |

| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent degradation of the palladium catalyst.[5] |

| Yield | ||

| Expected Yield | 65-90% | Yields are dependent on the optimization of reaction conditions. |

Experimental Protocols

Materials and Reagents

-

Ethyl 5-bromothiophene-2-carboxylate

-

4-methoxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 5-bromothiophene-2-carboxylate (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).[5][10]

-

Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.[5][10]

-

-

Addition of Solvent and Catalyst:

-

Reaction:

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.[11]

-

Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate.[5][11]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[5][11]

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.[12]

-

-

Purification:

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via Suzuki coupling.

Caption: Experimental workflow for the Suzuki coupling synthesis.

Catalytic Cycle of Suzuki Coupling

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. old.rrjournals.com [old.rrjournals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate in OLED Fabrication

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, purification, and characterization of Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate and its potential application as an emissive material in Organic Light-Emitting Diodes (OLEDs). While direct experimental data for this specific compound in OLED devices is limited in publicly available literature, this document outlines detailed protocols and expected performance based on closely related 5-arylthiophene derivatives.

Synthesis and Purification

The synthesis of this compound can be effectively achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. These methods are widely used for the formation of carbon-carbon bonds between aromatic rings.

Proposed Synthesis via Suzuki Coupling

A common and effective method for this synthesis is the Suzuki coupling reaction, which involves the reaction of an organoboron compound with an organohalide.[1][2][3][4][5][6][7]

Reaction Scheme:

Experimental Protocol:

-

Reactants and Reagents:

-

Ethyl 5-bromothiophene-2-carboxylate

-

4-methoxyphenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

-

-

Procedure:

-

In a nitrogen-purged flask, dissolve Ethyl 5-bromothiophene-2-carboxylate (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq) in the chosen solvent system.

-

Add the base (2.0-3.0 eq) and the palladium catalyst (0.01-0.05 eq).

-

Heat the reaction mixture under a nitrogen atmosphere at 80-100 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification Protocol

Purification of the crude product is crucial for achieving high-performance OLED devices.

-

Column Chromatography:

-

The crude product is typically purified by silica gel column chromatography.

-

A solvent system of hexane and ethyl acetate in a gradually increasing polarity gradient is commonly used to elute the product.

-

-

Recrystallization:

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield the final product as a solid.

-

Photophysical and Electrochemical Properties (Representative Data)

| Property | Expected Value/Range | Method of Measurement |

| Photophysical Properties | ||

| Absorption Maximum (λ_abs) | 320 - 380 nm | UV-Vis Spectroscopy |

| Emission Maximum (λ_em) | 400 - 550 nm (blue to green) | Photoluminescence Spectroscopy |

| Photoluminescence Quantum Yield (PLQY) | 0.3 - 0.8 | Integrating Sphere |

| Electrochemical Properties | ||

| HOMO Level | -5.2 to -5.8 eV | Cyclic Voltammetry |

| LUMO Level | -2.5 to -3.2 eV | Cyclic Voltammetry |

| Electrochemical Band Gap | 2.5 - 3.0 eV | Calculated from HOMO/LUMO |

Note: These values are estimations based on analogous compounds and may vary for this compound.

OLED Device Fabrication and Performance

This compound is expected to function as an emissive material in an OLED. The following section details a general protocol for the fabrication of a solution-processed OLED device.

General OLED Device Architecture

A typical multilayer OLED structure is as follows:

-

Substrate: Indium Tin Oxide (ITO) coated glass

-

Hole Injection Layer (HIL): PEDOT:PSS

-

Hole Transport Layer (HTL): e.g., TPD or PVK

-

Emissive Layer (EML): Host material doped with this compound

-

Electron Transport Layer (ETL): e.g., TPBi or Alq₃

-

Electron Injection Layer (EIL): LiF

-

Cathode: Aluminum (Al)

Experimental Workflow for OLED Fabrication

Caption: Workflow for the fabrication and characterization of a solution-processed OLED.

Detailed Fabrication Protocol

-

Substrate Preparation:

-

Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

-

Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes to improve the work function and remove organic residues.

-

-

Hole Injection Layer (HIL) Deposition:

-

Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO substrate.

-

Anneal the substrate at 120 °C for 15 minutes in a nitrogen-filled glovebox.

-

-

Hole Transport Layer (HTL) Deposition (Optional but Recommended):

-

Prepare a solution of a hole-transporting material (e.g., PVK) in a suitable solvent (e.g., chlorobenzene).

-

Spin-coat the HTL solution on top of the HIL.

-

Anneal the substrate at an appropriate temperature to remove the solvent.

-

-

Emissive Layer (EML) Deposition:

-

Prepare a solution of a host material (e.g., CBP) and this compound as the dopant in a suitable solvent (e.g., toluene or chloroform). Doping concentrations typically range from 1% to 10% by weight.

-

Spin-coat the EML solution onto the HTL.

-

Anneal the substrate to remove the solvent.

-

-

ETL, EIL, and Cathode Deposition:

-

Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

-

Sequentially deposit the ETL (e.g., TPBi, ~30 nm), EIL (LiF, ~1 nm), and the metal cathode (Al, ~100 nm).

-

-

Encapsulation:

-

Encapsulate the device using a UV-curable epoxy and a glass lid in a nitrogen atmosphere to prevent degradation from moisture and oxygen.

-

Device Characterization

-

The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer.

-

The electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates are recorded with a spectroradiometer.

-

The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.

Expected OLED Performance (Based on Analogous Thiophene Emitters)

The following table summarizes the performance of OLEDs using 5-arylthiophene derivatives as the emissive material. This data provides a benchmark for the expected performance of devices incorporating this compound.[8][9]

| Device Parameter | Representative Performance of Thiophene-Based OLEDs |

| Maximum Luminance (L_max) | 5,000 - 20,000 cd/m² |

| Maximum Current Efficiency (η_c) | 10 - 40 cd/A |

| Maximum Power Efficiency (η_p) | 5 - 30 lm/W |

| Maximum External Quantum Efficiency (EQE_max) | 5 - 20% |

| Turn-on Voltage (V_on) | 3.0 - 6.0 V |

| CIE Coordinates (x, y) | (0.15 - 0.40, 0.20 - 0.60) (Blue to Green-Yellow) |

Logical Relationship of OLED Components and Function

The following diagram illustrates the energy level alignment and charge transport processes in a typical OLED device.

Caption: Energy level diagram illustrating charge injection, transport, and recombination in an OLED.

References

- 1. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. jeolusa.com [jeolusa.com]

- 7. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A multi-resonance emitter with five-membered thiophene as the π-core enables efficient, narrowband and reduced efficiency roll-off OLEDs - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02899F [pubs.rsc.org]

- 9. A multi-resonance emitter with five-membered thiophene as the π-core enables efficient, narrowband and reduced efficiency roll-off OLEDs - Chemical Science (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Anticancer Screening of Thiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the in vitro anticancer screening of novel thiophene derivatives. It includes detailed experimental protocols for key assays, a summary of quantitative data for selected compounds, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

Thiophene and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer effects.[1][2] These compounds have been shown to target various cancer-specific proteins and signaling pathways, leading to the inhibition of tumor growth and induction of apoptosis.[2][3] The screening protocol outlined below provides a systematic approach to evaluate the cytotoxic and mechanistic properties of novel thiophene derivatives.

Data Presentation: In Vitro Cytotoxicity of Thiophene Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various thiophene derivatives against several human cancer cell lines, providing a quantitative measure of their cytotoxic potency.

| Compound ID | Derivative Class | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| 3b | Thienopyrimidine | HepG2 | Liver Cancer | 3.105 ± 0.14 | [4] |

| PC-3 | Prostate Cancer | 2.15 ± 0.12 | [4] | ||

| 3g | Thienopyrimidine | HepG2 | Liver Cancer | 3.77 ± 0.17 | [4] |

| 3f | Thienopyrimidine | HepG2 | Liver Cancer | 4.296 ± 0.2 | [4] |

| PC-3 | Prostate Cancer | 7.472 ± 0.42 | [4] | ||

| 15b | Amino-thiophene | A2780 | Ovarian Cancer | 12 ± 0.17 | [5] |

| A2780CP | Ovarian Cancer | 10 ± 0.15 | [5] | ||

| 480 | 2,3-fused thiophene | HeLa | Cervical Cancer | 12.61 µg/mL | [6] |

| HepG2 | Liver Cancer | 33.42 µg/mL | [6] | ||

| TP 5 | 2,3-fused thiophene | HepG2 | Liver Cancer | > Paclitaxel | [7] |

| SMMC-7721 | Liver Cancer | > Paclitaxel | [7] |

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

Workflow for MTT Assay

References

- 1. benthamscience.com [benthamscience.com]

- 2. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols: Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate in Organic Solar Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate is a promising organic small molecule semiconductor for applications in next-generation photovoltaic technologies.[1] Its molecular structure, featuring an electron-rich thiophene core coupled with a methoxyphenyl group, makes it an attractive candidate for use as a donor material in organic solar cells (OSCs). The ester functional group provides a site for further molecular engineering to fine-tune its electronic and physical properties. This document provides detailed application notes on its potential use in OSCs, a predictive summary of its expected performance based on structurally similar compounds, and comprehensive experimental protocols for its synthesis and the fabrication and characterization of corresponding solar cell devices.

Application Notes

This compound is proposed as a donor material in a bulk heterojunction (BHJ) organic solar cell architecture. In this configuration, it is blended with an electron acceptor material, such as a fullerene derivative (e.g., PC₆₁BM or PC₇₁BM) or a non-fullerene acceptor, to form the photoactive layer.[2] The fundamental principle of operation involves:

-

Light Absorption: The donor material, this compound, absorbs photons from sunlight, leading to the formation of excitons (bound electron-hole pairs).

-

Exciton Diffusion: These excitons diffuse to the interface between the donor and acceptor materials.

-

Charge Separation: At the donor-acceptor interface, the exciton dissociates, with the electron being transferred to the lowest unoccupied molecular orbital (LUMO) of the acceptor and the hole remaining on the highest occupied molecular orbital (HOMO) of the donor.

-

Charge Transport and Collection: The separated electrons and holes are then transported through the acceptor and donor phases, respectively, to be collected at the corresponding electrodes, generating a photocurrent.

The methoxy group on the phenyl ring acts as an electron-donating group, which can favorably influence the HOMO energy level of the molecule, potentially leading to a higher open-circuit voltage (VOC) in the resulting solar cell. The thiophene-carboxylate core provides a rigid and planar structure conducive to efficient charge transport.

Predicted Photovoltaic Performance

While specific experimental data for organic solar cells utilizing this compound as the primary donor is not yet widely published, we can infer its potential performance based on studies of structurally analogous small molecules. The following table summarizes the expected photovoltaic parameters for a device with the architecture: ITO/PEDOT:PSS/Ethyl 5-(4-methoxyphenyl)thiophene-2-carboxylate:Acceptor/LiF/Al.

| Acceptor Material | Predicted PCE (%) | Predicted VOC (V) | Predicted JSC (mA/cm²) | Predicted FF (%) |

| PC₆₁BM | 2.0 - 4.0 | 0.80 - 0.95 | 5.0 - 8.0 | 45 - 55 |

| PC₇₁BM | 2.5 - 4.5 | 0.80 - 0.95 | 6.0 - 9.0 | 50 - 60 |

| Non-Fullerene Acceptor (e.g., ITIC) | 3.0 - 6.0 | 0.85 - 1.00 | 7.0 - 11.0 | 55 - 65 |

Note: This data is predictive and based on the performance of structurally similar thiophene-based small molecule donors. Actual performance may vary depending on experimental conditions and device optimization.

Experimental Protocols

Synthesis of this compound

This protocol describes a Suzuki cross-coupling reaction, a robust method for forming carbon-carbon bonds.

Materials:

-

Ethyl 5-bromothiophene-2-carboxylate

-

4-Methoxyphenylboronic acid

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., Potassium carbonate)

-

Solvent (e.g., Toluene or 1,4-Dioxane)

-

Water (degassed)

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a round-bottom flask, add Ethyl 5-bromothiophene-2-carboxylate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the palladium(0) catalyst (0.05 eq) to the flask.

-

Add a degassed mixture of the organic solvent and water (e.g., 4:1 ratio).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Fabrication of Bulk Heterojunction Organic Solar Cells

This protocol outlines the fabrication of a standard architecture organic solar cell using spin coating.

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) aqueous dispersion

-

This compound (Donor)

-

Acceptor material (e.g., PC₇₁BM)

-

Organic solvent (e.g., Chlorobenzene or Dichloromethane)

-

Lithium fluoride (LiF)

-

Aluminum (Al)

-

Spin coater

-

Thermal evaporator

Procedure:

-

Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes.

-

Hole Transport Layer (HTL) Deposition: Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 40 seconds. Anneal the substrates at 150 °C for 15 minutes in a nitrogen-filled glovebox.

-

Active Layer Deposition: Prepare a blend solution of this compound and the acceptor material in a suitable organic solvent (e.g., a 1:1 weight ratio in chlorobenzene with a total concentration of 20 mg/mL). Spin-coat the active layer solution onto the PEDOT:PSS layer at 1500 rpm for 60 seconds inside the glovebox. Anneal the film at a temperature optimized for morphology (e.g., 110 °C) for 10 minutes.

-

Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit a thin layer of LiF (approximately 1 nm) followed by a thicker layer of Al (approximately 100 nm) at a pressure below 10⁻⁶ Torr.

-

Device Encapsulation: Encapsulate the devices using a UV-curable epoxy resin and a glass slide to prevent degradation from air and moisture.

Characterization of Organic Solar Cells

Equipment:

-

Solar simulator (AM 1.5G, 100 mW/cm²)

-

Source measure unit (SMU)

-

External Quantum Efficiency (EQE) measurement system

Procedure:

-

Current Density-Voltage (J-V) Measurement: Place the fabricated solar cell under the solar simulator. Connect the device to the SMU and measure the current density as a function of voltage from -1 V to 1 V. From the J-V curve, determine the key photovoltaic parameters: open-circuit voltage (VOC), short-circuit current density (JSC), fill factor (FF), and power conversion efficiency (PCE).

-

External Quantum Efficiency (EQE) Measurement: Measure the EQE spectrum of the device to determine the percentage of incident photons at each wavelength that are converted to collected charge carriers. The integral of the EQE spectrum with respect to the solar spectrum should correspond to the JSC value obtained from the J-V measurement.

Visualizations

Caption: Molecular Structure of this compound.

Caption: General workflow for organic solar cell fabrication and characterization.

Caption: Energy level diagram illustrating charge separation at the donor-acceptor interface.

References

Application Notes and Protocols for the Synthesis and Evaluation of Thiophene-Based Antibacterial Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction